molecular formula C19H21N3OS B2702856 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide CAS No. 437741-14-5

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2702856
CAS No.: 437741-14-5
M. Wt: 339.46
InChI Key: FAAGFLYOESXLMA-UHFFFAOYSA-N
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Description

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a benzimidazole core with a sulfanyl group and an acetamide moiety, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide typically involves the condensation of 5-methyl-1H-benzimidazole-2-thiol with N-phenyl-N-(propan-2-yl)acetamide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
  • 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
  • 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Uniqueness

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the acetamide moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13(2)22(15-7-5-4-6-8-15)18(23)12-24-19-20-16-10-9-14(3)11-17(16)21-19/h4-11,13H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAGFLYOESXLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N(C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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